molecular formula C20H22ClF2NO2S B4300115 2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4300115
M. Wt: 413.9 g/mol
InChI Key: BMCOTPSBBZGFPO-UHFFFAOYSA-N
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Description

2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thioether and acetamide components, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines .

Scientific Research Applications

2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

2-(5-tert-butyl-2-methylphenyl)sulfanyl-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2NO2S/c1-13-5-6-14(19(2,3)4)11-17(13)27-12-18(25)24-15-7-9-16(10-8-15)26-20(21,22)23/h5-11H,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCOTPSBBZGFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
2-[(5-TERT-BUTYL-2-METHYLPHENYL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE

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